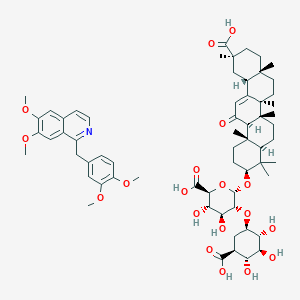
4-Acetoxy-4'-chlorobenzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Acetoxy-4'-chlorobenzophenone involves Friedel-Crafts acylation, using anhydrous aluminium trichloride as a catalyst. This process is improved by optimizing conditions such as the amount of catalyst, reaction temperature, and time, leading to an efficient and environmentally friendly synthesis (Qiao De-yang, 2010). Another related compound, 4-nitro-4'-chlorobenzophenone, has been synthesized from p-nitrobenzol chloride and chlorobenzene, further converted to 4-amino-4'-chlorobenzophenone through reduction, showcasing a pathway for creating similar compounds (Xiao-yan Wang & Xiang-hong Huang, 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, has been confirmed through X-ray crystallography and nuclear magnetic resonance methods, highlighting the detailed structure analysis techniques used for such chemicals (P. P. Haasbroek, D. Oliver, & A. Carpy, 1998).
Chemical Reactions and Properties
Chemical reactions involving 4-Acetoxy-4'-chlorobenzophenone and its derivatives often include acylation, demethylation, and hydrolysis reactions. These reactions are key to synthesizing various related compounds and improving the synthesis process for better yield and purity (Li Ga, 2014).
Physical Properties Analysis
The physical properties of compounds similar to 4-Acetoxy-4'-chlorobenzophenone, such as 2-(4-fluorophenoxy) acetic acid, have been extensively studied through crystallography, revealing specific crystallization behaviors and intermolecular interactions. These analyses provide insights into the compound's physical characteristics and stability (Akhileshwari Prabhuswamy et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-Acetoxy-4'-chlorobenzophenone derivatives, such as their reactivity and stability, have been studied through various synthetic and analytical methods. These studies include the examination of reaction conditions, yields, and the optimization of synthesis processes to obtain high-purity products (Jin Ning, 2000).
Aplicaciones Científicas De Investigación
Chlorogenic Acid: A Pharmacological Perspective
Chlorogenic acid, a phenolic compound, has been extensively studied for its diverse biological and pharmacological effects. Its roles include acting as an antioxidant, antibacterial, hepatoprotective, and neuroprotective agent, among others. These effects are significant for therapeutic applications, suggesting a potential research area for similar compounds like 4-Acetoxy-4'-chlorobenzophenone, focusing on their biological activity and applications in healthcare (Naveed et al., 2018).
Advanced Oxidation Processes (AOPs) for Degradation of Organic Compounds
Research on the degradation pathways and by-products of acetaminophen through AOPs highlights the importance of understanding chemical degradation in aquatic environments and potential detoxification methods. This area of research can be relevant to studying the environmental impact and degradation mechanisms of 4-Acetoxy-4'-chlorobenzophenone (Qutob et al., 2022).
Polyphenolic Antioxidants and Health
The interaction of polyphenolic compounds with biological systems, their antioxidant properties, and health benefits are significant research areas. Understanding the molecular basis of the working mechanism of natural polyphenolic antioxidants could provide a foundation for exploring the potential health benefits and mechanisms of action of 4-Acetoxy-4'-chlorobenzophenone, given its phenolic nature (Leopoldini et al., 2011).
Bioavailability and Bioefficacy of Polyphenols
The study of the bioavailability and bioefficacy of polyphenols in humans provides valuable insights into how these compounds are absorbed, metabolized, and exert their effects in the body. This research is crucial for understanding the potential health impacts of polyphenolic compounds, including derivatives and structurally related compounds like 4-Acetoxy-4'-chlorobenzophenone (Manach et al., 2005).
Propiedades
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHXQWZYOHIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544668 | |
| Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-4'-chlorobenzophenone | |
CAS RN |
103060-18-0 | |
| Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)


![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)




